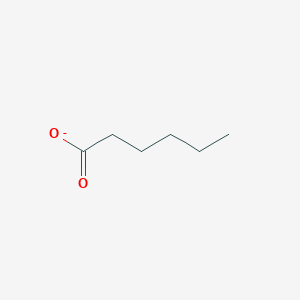
Indium In-111 Pentetreotide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indium In-111 pentetreotide is a radiopharmaceutical agent used primarily for the scintigraphic localization of primary and metastatic neuroendocrine tumors that bear somatostatin receptors . This compound is a combination of the radioactive isotope Indium-111 and the somatostatin analog pentetreotide, which allows it to bind specifically to somatostatin receptors on tumor cells .
準備方法
Synthetic Routes and Reaction Conditions: Indium In-111 pentetreotide is prepared using a kit that contains two main components: a reaction vial with lyophilized pentetreotide and a vial of Indium In-111 chloride solution . The preparation involves combining these two components under specific conditions:
- The reaction vial contains a lyophilized mixture of pentetreotide, gentisic acid, trisodium citrate, citric acid, and inositol .
- The Indium In-111 chloride solution is added to the reaction vial, where it reacts with the diethylenetriaminepentaacetic acid portion of the pentetreotide molecule to form this compound .
- The pH of the resultant solution is adjusted to between 3.8 and 4.3 .
Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The components are combined in a controlled environment to ensure sterility and non-pyrogenicity. The final product is tested for radiolabeling yield before being approved for clinical use .
化学反応の分析
反応の種類: インジウム In-111 ペンテトレチドは、主に、インジウム-111同位体がペンテトレチド分子のジエチレントリアミン五酢酸部分に結合する錯体化反応を起こします . この錯体化は、化合物がソマトスタチン受容体を標的にする能力にとって非常に重要です。
一般的な試薬と条件:
主要製品: この反応の主要な生成物は、神経内分泌腫瘍の診断画像に使用されるインジウム In-111 ペンテトレチドです .
4. 科学研究の応用
インジウム In-111 ペンテトレチドは、科学研究と医療においていくつかの重要な用途があります:
科学的研究の応用
Indium In-111 pentetreotide has several important applications in scientific research and medicine:
Diagnostic Imaging: It is used in scintigraphy to visualize somatostatin receptor-positive tumors, including neuroendocrine tumors, medullary thyroid carcinoma, pituitary adenoma, and small cell lung cancer.
Tumor Localization: It helps in localizing primary tumors and their metastatic lesions, monitoring therapy response, and detecting recurrences.
Research Studies: this compound is used in clinical trials to study various conditions such as sarcoidosis, solid tumors, and Cushing syndrome.
作用機序
インジウム In-111 ペンテトレチドは、特定の種類の腫瘍で過剰発現しているソマトスタチン受容体に結合することで作用します . 放射性インジウム-111はガンマ線を放出し、ガンマカメラで検出されます。これにより、腫瘍を可視化できます . この結合とそれに続くイメージングにより、神経内分泌腫瘍の正確な局在化と評価が可能になります .
類似の化合物:
ガリウム-68 DOTATATE: 神経内分泌腫瘍の画像化に使用される別の放射性医薬品。
テクネチウム-99m オクトレオチド: 画像化にテクネチウム-99mを使用し、インジウム In-111 ペンテトレチドと比較して、異なる画像特性を持っています.
独自性: インジウム In-111 ペンテトレチドは、2.8日の比較的長い半減期のために、長い画像化セッションが可能であるという点でユニークです . ソマトスタチン受容体への特異的な結合により、神経内分泌腫瘍の診断とモニタリングに非常に効果的です .
インジウム In-111 ペンテトレチドは、さまざまな神経内分泌腫瘍に正確な診断能力を提供し、核医学における貴重なツールであり続けています。
類似化合物との比較
Gallium-68 DOTATATE: Another radiopharmaceutical used for imaging neuroendocrine tumors.
Technetium-99m Octreotide: Uses Technetium-99m for imaging and has different imaging characteristics compared to Indium In-111 pentetreotide.
Uniqueness: this compound is unique due to its relatively long half-life of 2.8 days, which allows for extended imaging sessions . Its specific binding to somatostatin receptors makes it highly effective for diagnosing and monitoring neuroendocrine tumors .
This compound remains a valuable tool in nuclear medicine, offering precise diagnostic capabilities for various neuroendocrine tumors.
特性
CAS番号 |
159201-00-0 |
|---|---|
分子式 |
C63H84InN13O19S2 |
分子量 |
1506.4 g/mol |
IUPAC名 |
2-[2-[[2-[[1-[[10-(4-aminobutyl)-16-benzyl-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-(carboxylatomethyl)amino]ethyl-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydron;indium(3+) |
InChI |
InChI=1S/C63H87N13O19S2.In/c1-37(78)48(34-77)70-62(94)50-36-97-96-35-49(71-58(90)45(25-39-13-5-3-6-14-39)66-51(80)29-75(31-53(83)84)23-21-74(30-52(81)82)22-24-76(32-54(85)86)33-55(87)88)61(93)68-46(26-40-15-7-4-8-16-40)59(91)69-47(27-41-28-65-43-18-10-9-17-42(41)43)60(92)67-44(19-11-12-20-64)57(89)73-56(38(2)79)63(95)72-50;/h3-10,13-18,28,37-38,44-50,56,65,77-79H,11-12,19-27,29-36,64H2,1-2H3,(H,66,80)(H,67,92)(H,68,93)(H,69,91)(H,70,94)(H,71,90)(H,72,95)(H,73,89)(H,81,82)(H,83,84)(H,85,86)(H,87,88);/q;+3/p-3 |
InChIキー |
ONJXCGCIKIYAPL-UHFFFAOYSA-K |
SMILES |
[H+].CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(CO)C(C)O)O.[In+3] |
正規SMILES |
[H+].CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(CO)C(C)O)O.[In+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Phenylmethyl)-4-(phenylmethylthio)pyrazolo[3,4-d]pyrimidine](/img/structure/B1226097.png)




![methyl 2-[(5E)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate](/img/structure/B1226108.png)
![N-(2-furanylmethyl)-2-[[oxo-(3,4,5-trimethoxyphenyl)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B1226110.png)
![1-(3,4-Dihydroxyphenyl)-2-[[5-(3-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1226111.png)
![2-(3,5-Dinitrophenyl)-3-(2-phenylethyl)imidazo[4,5-b]quinoxaline](/img/structure/B1226112.png)

![(4-Tert-butylphenyl)-[2-(4-fluorophenyl)-8-methyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl]methanone](/img/structure/B1226117.png)
![6-Oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylic acid tert-butylamide](/img/structure/B1226121.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(3-methyl-5-oxo-1-phenyl-4-pyrazolylidene)methylamino]benzenesulfonamide](/img/structure/B1226124.png)

